

4-(trans-4-n-Propylcyclohexyl)benzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(trans-4-n-Propylcyclohexyl)benzoic acid
Cat. No.:	B1662024

[Get Quote](#)

An In-Depth Technical Guide to the Melting Point of **4-(trans-4-n-Propylcyclohexyl)benzoic Acid**

Introduction: Beyond a Single Value

4-(trans-4-n-Propylcyclohexyl)benzoic acid, often abbreviated as PCHBA, is a crucial intermediate in the synthesis of high-performance liquid crystals, which are fundamental components of modern display technologies. Its molecular architecture, featuring a rigid core composed of a cyclohexyl and a benzene ring, provides the necessary structural properties for forming the mesophases that define liquid crystals. While chemical databases often list a single melting point for this compound, typically around 206°C, this value represents an ideal and can be misleading in a practical research and development setting.[\[1\]](#)[\[2\]](#)

For professionals in drug development and materials science, understanding the melting point of a compound like PCHBA is not merely about a physical constant but about comprehending its phase behavior, purity, and crystalline structure. As a thermotropic liquid crystal, PCHBA's transition from a solid to an isotropic liquid is often preceded by one or more intermediate liquid crystalline phases (mesophases).[\[3\]](#)[\[4\]](#) The observed "melting point" can be influenced by a variety of factors, including isomeric purity, polymorphism, and the analytical technique employed.[\[5\]](#)[\[6\]](#)[\[7\]](#) This guide provides a comprehensive examination of these factors and outlines rigorous methodologies for the accurate determination and interpretation of the thermal transitions of **4-(trans-4-n-Propylcyclohexyl)benzoic acid**.

Physicochemical Properties Summary

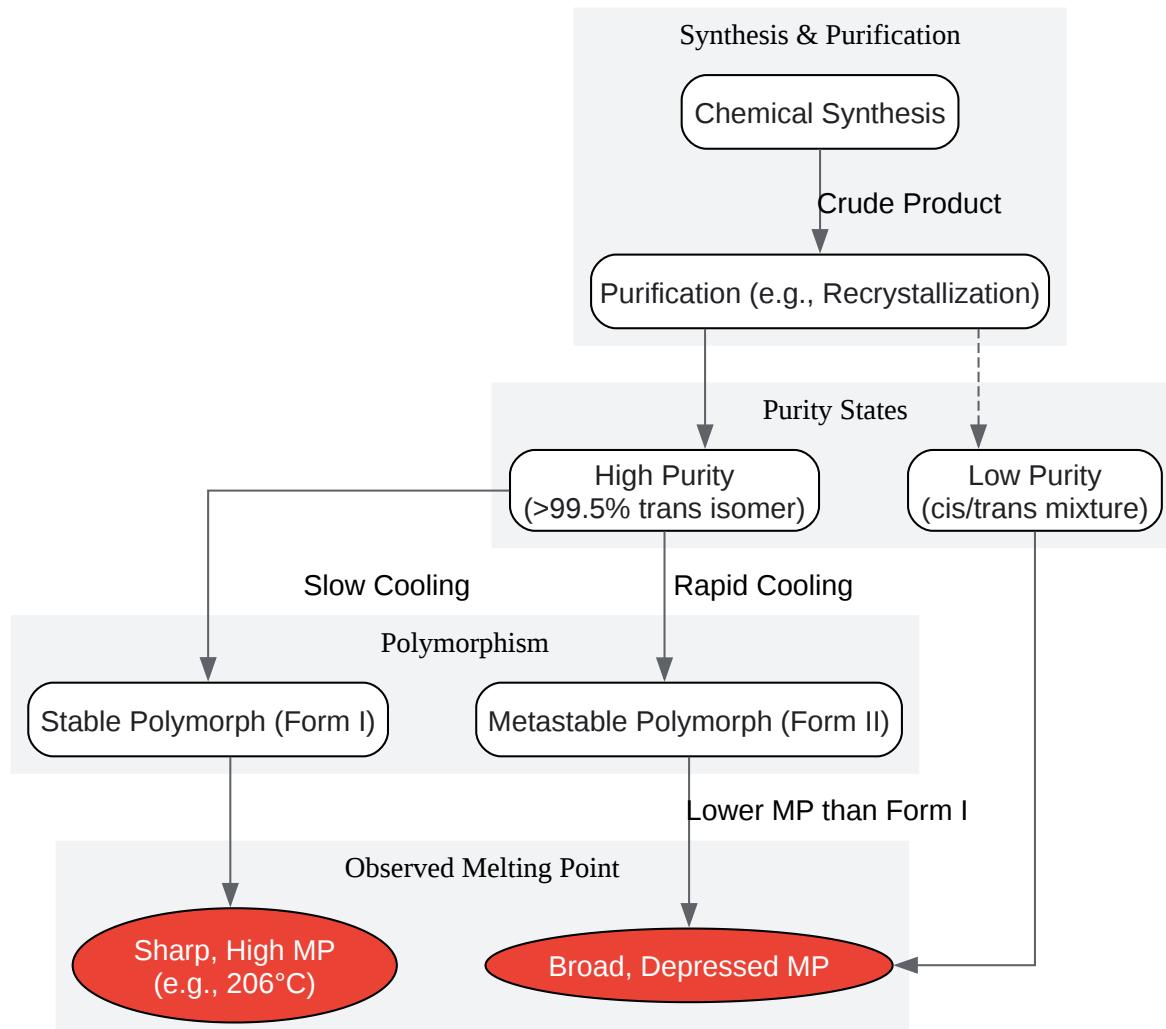
For ease of reference, the key physicochemical properties of **4-(trans-4-n-Propylcyclohexyl)benzoic acid** are summarized in the table below.

Property	Value	Source
CAS Number	65355-29-5	[1] [2]
Molecular Formula	C ₁₆ H ₂₂ O ₂	[1]
Molecular Weight	246.349 g/mol	[1]
Reported Melting Point	206°C (lit.)	[1] [2]
Boiling Point	383.7 °C at 760 mmHg	[1]
Density	1.038 g/cm ³	[1]

Core Factors Influencing the Melting Point

The precise melting temperature of PCHBA is critically dependent on several interconnected factors. A Senior Application Scientist must consider these variables to ensure reproducibility and accurate material characterization.

Isomeric Purity: The trans vs. cis Conformation


The cyclohexane ring in PCHBA can exist in both cis and trans conformations. The desired trans isomer has a more linear, rod-like shape, which is conducive to the molecular packing required for liquid crystal phase formation. The presence of the cis isomer, which has a bent shape, acts as a significant impurity. This contamination disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[\[7\]](#)

Achieving high isomeric purity is therefore a primary objective during synthesis and purification. Purification processes, such as recrystallization, can be designed to selectively isolate the less soluble trans isomer.[\[8\]](#)

Polymorphism: The Solid-State Variable

Polymorphism is the ability of a substance to exist in two or more crystalline structures.[\[5\]](#)[\[6\]](#) These different solid-state forms, or polymorphs, will have distinct molecular packing arrangements and, consequently, different melting points and thermodynamic stabilities.[\[9\]](#)[\[10\]](#) [\[11\]](#) Liquid crystals are particularly prone to exhibiting complex polymorphic behavior.[\[5\]](#)[\[6\]](#)[\[9\]](#) [\[10\]](#)

The formation of a specific polymorph can be highly dependent on the thermal history of the sample. For instance, rapid cooling from the isotropic liquid state may yield a metastable polymorph, while slow, controlled cooling is more likely to produce the thermodynamically stable form.[\[5\]](#)[\[6\]](#) This is a critical consideration in differential scanning calorimetry (DSC), where the heating and cooling rates can directly influence the observed phase transitions.

[Click to download full resolution via product page](#)

Caption: Logical relationship between purity, polymorphism, and melting point.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for the comprehensive characterization of PCHBA's thermal properties. Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies, while Hot-Stage Polarizing Optical Microscopy (POM) allows for the direct visual identification of different phases.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the thermal transitions of liquid crystals with high precision.^[3]

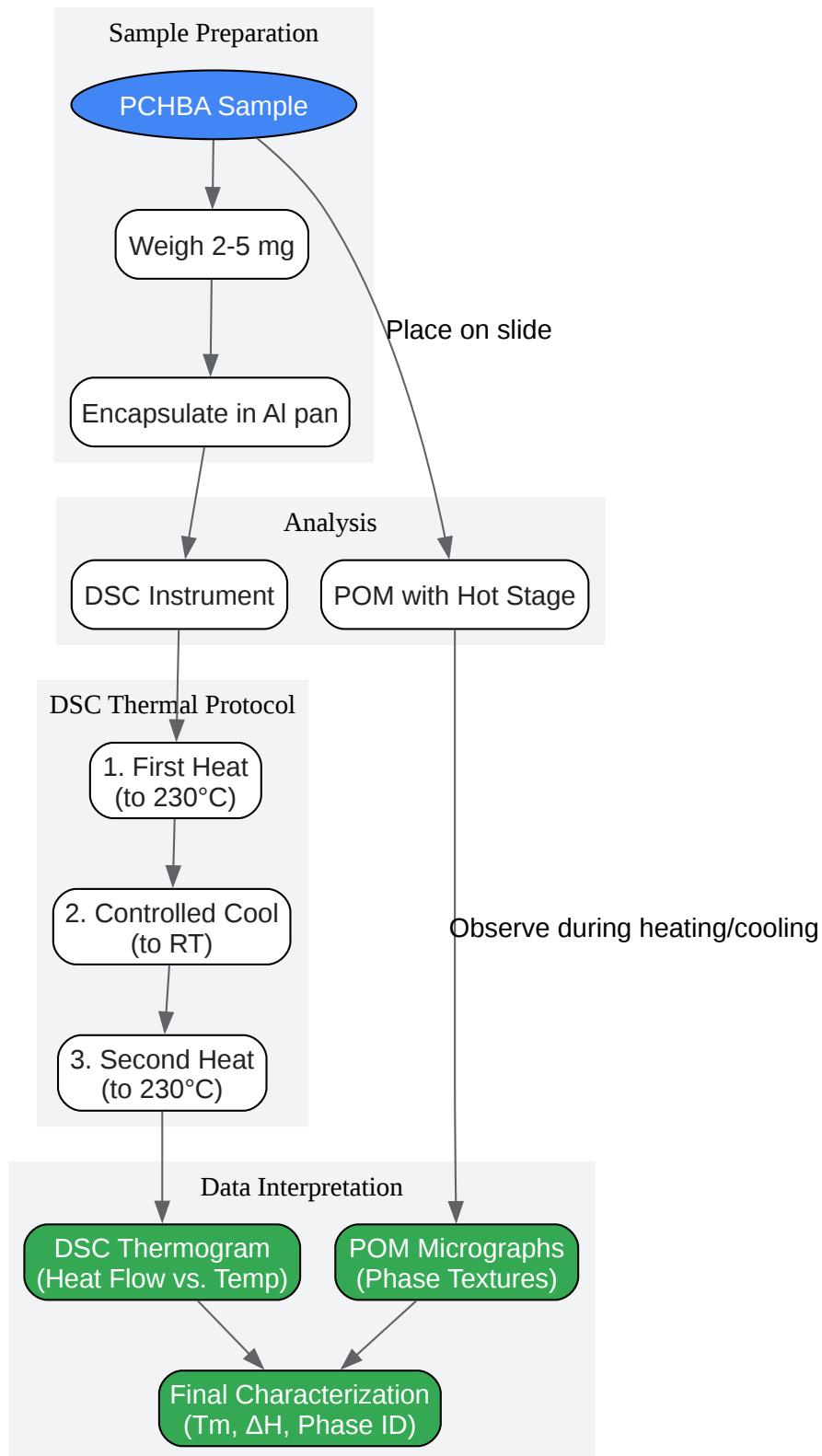
Objective: To quantitatively measure the melting point (solid-to-liquid crystal or solid-to-isotropic liquid transition) and any other mesophase transitions of PCHBA.

Methodology:

- **Sample Preparation:** Accurately weigh 2-5 mg of the purified PCHBA sample into a standard aluminum DSC pan.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- **Thermal Program:**
 - **First Heating Scan:** Heat the sample from room temperature to a temperature well above its isotropic clearing point (e.g., 230°C) at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
 - **Controlled Cooling Scan:** Cool the sample from the isotropic state back to room temperature at the same controlled rate (e.g., 10°C/min). This allows for the observation of crystallization and liquid crystal phase formation.
 - **Second Heating Scan:** Reheat the sample at the same rate (10°C/min). The data from this scan is typically used for reporting as it reflects the properties of the material under standardized conditions.

- Data Analysis:
 - The melting point is determined as the onset temperature of the corresponding endothermic peak on the heating scan.
 - Integrate the peak area to determine the enthalpy of fusion (ΔH).
 - Identify any other peaks corresponding to solid-solid or liquid crystal phase transitions.

Protocol 2: Hot-Stage Polarizing Optical Microscopy (POM)


POM is a qualitative technique used to visually observe the distinct textures of liquid crystalline phases, confirming the transitions detected by DSC.[\[6\]](#)

Objective: To visually identify the phase transitions of PCHBA and characterize the textures of its mesophases.

Methodology:

- Sample Preparation: Place a small amount of PCHBA on a clean microscope slide and cover it with a coverslip.
- Instrument Setup:
 - Place the slide on the hot stage of a polarizing microscope.
 - Position the sample between crossed polarizers. In the isotropic liquid state, the view will be dark (extinction), while anisotropic phases (crystalline and liquid crystalline) will be birefringent and appear bright or colored.[\[4\]](#)
- Thermal Program:
 - Heat the sample slowly while observing the changes in texture.
 - Note the temperatures at which transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

- Cool the sample from the isotropic liquid state and observe the formation of liquid crystal textures upon cooling.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for thermal analysis of PCHBA.

Synthesis and Purification Overview

The purity of the final PCHBA product is intrinsically linked to its synthesis and purification pathway. A typical synthesis may involve the hydrogenation of a benzoic acid precursor followed by isomerization to enrich the desired trans isomer.[\[12\]](#)

Purification Protocol: Recrystallization

Objective: To remove chemical and isomeric (cis) impurities to obtain high-purity trans-PCHBA suitable for thermal analysis.

- Solvent Selection: Choose a solvent system in which PCHBA is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents may be required to achieve optimal selectivity for the trans isomer.
- Dissolution: Dissolve the crude PCHBA in a minimum amount of the hot solvent with stirring.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals of the thermodynamically stable polymorph and isomer.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The presence of residual solvent would significantly depress the melting point.

Conclusion

The melting point of **4-(trans-4-n-Propylcyclohexyl)benzoic acid** is a critical parameter that reflects the material's purity, isomeric composition, and crystalline structure. A reported value of 206°C should be considered a benchmark for a highly pure, thermodynamically stable polymorph of the trans isomer. In practice, researchers must employ rigorous analytical techniques like DSC and POM to fully characterize the material's complex phase behavior. By understanding the influence of isomeric purity and polymorphism and by implementing controlled experimental protocols, scientists can ensure the reliable and reproducible characterization of this vital liquid crystal intermediate, facilitating the development of next-generation materials and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 4-(trans-4-Propylcyclohexyl)benzoic acid | 65355-29-5 [chemicalbook.com]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Cooling Rate Dependent Polymorphic Liquid Crystals — Linkam Scientific [linkam.co.uk]
- 7. sciencing.com [sciencing.com]
- 8. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. V. The polymorphism of liquid crystals. A—demonstration - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. webs.ucm.es [webs.ucm.es]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [4-(trans-4-n-Propylcyclohexyl)benzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662024#4-trans-4-n-propylcyclohexyl-benzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com